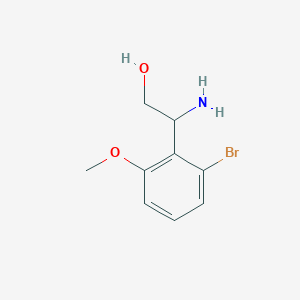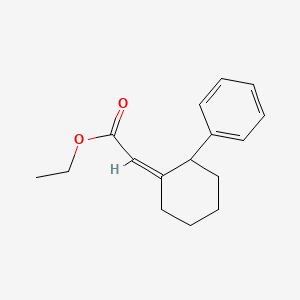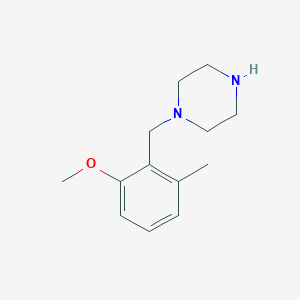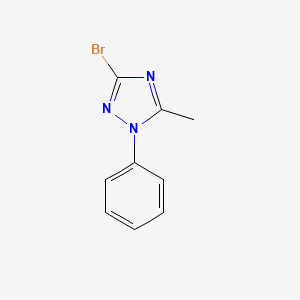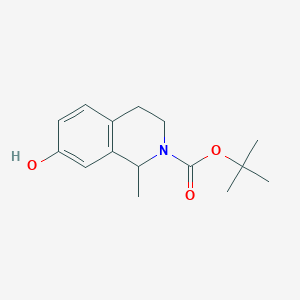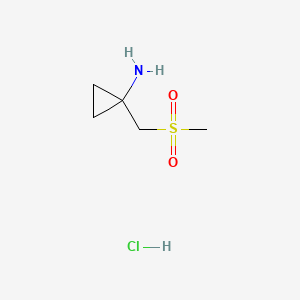
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride is a chemical compound characterized by a cyclopropane ring structure.
Métodos De Preparación
The synthesis of 1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride involves several steps. The primary synthetic route includes the reaction of cyclopropanamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, resulting in the formation of substituted cyclopropane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Methanesulfonylmethyl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:
Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure and exhibit similar chemical reactivity.
Methanesulfonyl derivatives: Compounds containing the methanesulfonyl group may have comparable properties and applications.
Amines: The presence of the amine group in the compound allows for comparisons with other amine-containing molecules.
Propiedades
Fórmula molecular |
C5H12ClNO2S |
|---|---|
Peso molecular |
185.67 g/mol |
Nombre IUPAC |
1-(methylsulfonylmethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5(6)2-3-5;/h2-4,6H2,1H3;1H |
Clave InChI |
ISYFMNTUEBSSRW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC1(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



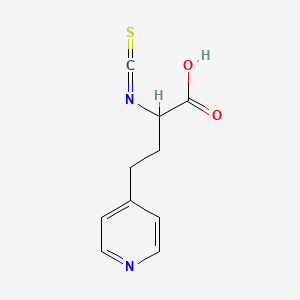
![rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13555149.png)
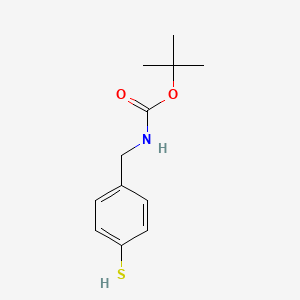
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carbonyl]-1,4-oxazepan-6-ol](/img/structure/B13555166.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B13555167.png)
![Hexahydrofuro[3,4-b][1,4]dioxine-2-carboxylicacid](/img/structure/B13555169.png)

